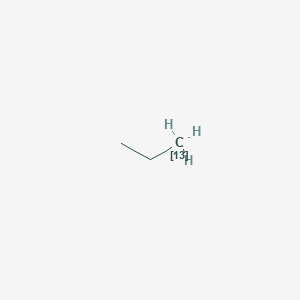

Propane (1-13C)

Description

Structure

3D Structure

Properties

IUPAC Name |

(113C)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUOYWHBWRKTHZ-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

45.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17251-65-9 | |

| Record name | 17251-65-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of Isotopic Labeling in Propane

An In-Depth Technical Guide to Propane (1-¹³C)

Propane (C₃H₈), a three-carbon alkane, serves as a fundamental building block in chemical synthesis and a key component of liquefied petroleum gas (LPG).[1] While ubiquitous in its natural isotopic abundance, propane labeled with the stable, non-radioactive isotope Carbon-13 (¹³C) at a specific position—Propane (1-¹³C)—transforms it from a simple hydrocarbon into a powerful analytical probe. The strategic placement of the heavier ¹³C isotope on one of the terminal methyl groups allows researchers to trace the molecule's journey through complex chemical and biological systems with remarkable precision.

This guide provides a comprehensive overview of the core properties, analytical methodologies, and critical applications of Propane (1-¹³C). The information herein is synthesized to support professionals in leveraging this isotopologue for advanced research in metabolic tracing, mechanistic elucidation, and environmental science.

Physicochemical and Isotopic Properties

The introduction of a single ¹³C atom results in a negligible change to the bulk physicochemical properties of propane, allowing it to serve as a true tracer. However, its molecular weight is distinctly different, a critical feature for mass-based analytical techniques.

| Property | Value | Source |

| IUPAC Name | (1-¹³C)propane | PubChem[2] |

| Synonyms | Propane-1-¹³C, (1-¹³C)propane | PubChem[2] |

| CAS Number | 17251-65-9 | ChemicalBook[3] |

| Molecular Formula | ¹³CH₃¹²CH₂¹²CH₃ | Cambridge Isotope Laboratories, Inc.[4] |

| Molecular Weight | 45.09 g/mol | PubChem[2] |

| Exact Mass | 45.065955091 Da | PubChem[2] |

| Physical State | Gas at standard temperature and pressure | China Isotope[5] |

| Melting Point | -188 °C (lit.) | ChemicalBook[3] |

| Boiling Point | -42.1 °C (lit.) | ChemicalBook[3] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | Cambridge Isotope Laboratories, Inc.[6] |

| Chemical Purity | Typically ≥98% | Cambridge Isotope Laboratories, Inc.[4][7] |

Spectroscopic and Analytical Characterization

The utility of Propane (1-¹³C) is realized through modern analytical techniques that can differentiate between isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a primary tool for verifying the position of the isotopic label. In unlabeled propane, the symmetry of the molecule results in two distinct signals: one for the two equivalent terminal methyl (CH₃) carbons and one for the central methylene (CH₂) carbon.[8][9]

-

C1 (Terminal Carbons): Chemical shift (δ) around 16.4 ppm.

-

C2 (Central Carbon): Chemical shift (δ) around 17.1 ppm (relative to TMS).

For Propane (1-¹³C), the signal corresponding to the labeled terminal carbon (C1) is dramatically enhanced due to the high isotopic enrichment (typically 99%) compared to the natural abundance of ¹³C (1.1%). This provides unambiguous confirmation of the label's position. The analysis of coupling constants between the ¹³C nucleus and adjacent protons (¹J, ²J, ³J) can provide further structural confirmation.[10]

Mass Spectrometry (MS) and Position-Specific Isotope Analysis (PSIA)

Mass spectrometry is central to the application of Propane (1-¹³C) in tracer studies. The labeled molecule and its fragments will have a mass-to-charge ratio (m/z) that is one unit higher than their unlabeled counterparts, allowing them to be tracked.

A more advanced application is Position-Specific Isotope Analysis (PSIA) , which measures the ¹³C distribution within the propane molecule.[11][12] This technique is invaluable in geochemistry for determining the origin and thermal history of natural gas.[12] By analyzing the isotopic composition of fragment ions in a high-resolution mass spectrometer, one can differentiate the ¹³C abundance at the terminal versus the central carbon positions. This "site-preference" provides a unique signature related to the molecule's formation mechanism.[11]

Sources

- 1. Propane - Wikipedia [en.wikipedia.org]

- 2. Propane (1-13C) | C3H8 | CID 12314535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PROPANE (1-13C) | 17251-65-9 [amp.chemicalbook.com]

- 4. isotope.com [isotope.com]

- 5. PROPANE(1-13C, 99%) – China Isotope [en.isotopechem.com]

- 6. Cambridge Isotope Laboratories PROPANE (1-13C, 99%), 0.1 L, 17251-65-9, | Fisher Scientific [fishersci.com]

- 7. isotope.com [isotope.com]

- 8. 13C nmr spectrum of propane C3H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of alkane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. year13chemistrykbhs.weebly.com [year13chemistrykbhs.weebly.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. usgs.gov [usgs.gov]

Propane (1-¹³C): A Technical Guide to Synthesis and Commercial Availability

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopically Labeled Propane

Stable isotope labeling is an indispensable tool in modern scientific research, enabling the elucidation of reaction mechanisms, metabolic pathways, and molecular structures without the complications of radioactivity.[1] Carbon-13 (¹³C), a stable isotope of carbon, is particularly valuable in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[2] Propane (1-¹³C), a propane molecule selectively enriched with ¹³C at one of the terminal carbon atoms, serves as a crucial tracer in various scientific disciplines. Its applications range from mechanistic studies in catalysis, such as the ammoxidation of propane to acrylonitrile, to metabolic flux analysis in biological systems.[3] This guide provides a comprehensive overview of the synthetic routes to Propane (1-¹³C) and its commercial availability, offering researchers the foundational knowledge to procure or synthesize this vital scientific tool.

Synthesis of Propane (1-¹³C): A Tale of Two Pathways

The synthesis of Propane (1-¹³C) is not a trivial matter and requires careful consideration of isotopic scrambling and yield optimization. While numerous general methods exist for isotopic labeling, the Grignard reaction stands out as a robust and versatile approach for creating the carbon-carbon bond necessary for propane's backbone, with the ¹³C label strategically incorporated.[4] Two primary synthetic strategies, both leveraging the power of Grignard reagents, are presented here.

Pathway 1: The Direct Approach - Grignard Coupling with ¹³C-Methyl Iodide

This is the most direct and conceptually straightforward method for synthesizing Propane (1-¹³C). It involves the reaction of a Grignard reagent prepared from a two-carbon building block with a ¹³C-labeled single-carbon electrophile.

Reaction Scheme:

Caption: Synthetic pathway for Propane (1-¹³C) via Grignard coupling.

Causality Behind Experimental Choices:

-

Grignard Reagent Selection: Ethylmagnesium bromide is chosen as the Grignard reagent to provide the two-carbon backbone of the propane molecule.

-

¹³C-Labeled Precursor: ¹³C-Methyl iodide is the ideal electrophile as it introduces the isotopic label at the desired terminal position in a single step.[2][5][6]

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is essential for the formation and stability of the Grignard reagent, as it solvates the magnesium ion and prevents reaction with protic sources.[7]

Experimental Protocol:

-

Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide (1.0 eq) in anhydrous diethyl ether via the dropping funnel to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Coupling Reaction: Cool the Grignard solution to 0 °C in an ice bath. Slowly add a solution of ¹³C-methyl iodide (1.0 eq) in anhydrous diethyl ether via the dropping funnel. After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the ethereal layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully distill the low-boiling propane. Due to the gaseous nature of propane, specialized low-temperature distillation or gas-trapping techniques are required for collection.

Pathway 2: The Carboxylation-Reduction Route

An alternative, multi-step approach involves the carboxylation of a Grignard reagent with ¹³CO₂, followed by the reduction of the resulting carboxylic acid.

Reaction Scheme:

Caption: Multi-step synthesis of Propane (1-¹³C) via carboxylation and reduction.

Causality Behind Experimental Choices:

-

Carboxylation: The reaction of a Grignard reagent with carbon dioxide is a classic method for forming a carboxylic acid with an additional carbon atom.[8] Using ¹³CO₂ ensures the label is incorporated at the carboxyl carbon.

-

Reduction of Carboxylic Acid: Carboxylic acids are resistant to many reducing agents but can be effectively reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).[8][9][10]

-

Conversion of Alcohol to Alkane: A two-step process involving dehydration of the alcohol to an alkene followed by catalytic hydrogenation is a reliable method for converting a primary alcohol to the corresponding alkane.[7][11][12][13][14][15][16][17]

Experimental Protocol:

-

Carboxylation of Ethylmagnesium Bromide: Prepare ethylmagnesium bromide as described in Pathway 1. Cool the Grignard solution in a dry ice/acetone bath. Carefully introduce ¹³CO₂ gas (1.0 eq) subsurface into the stirred solution. After the addition is complete, allow the mixture to warm to room temperature. Quench the reaction with dilute hydrochloric acid and extract the product with diethyl ether.

-

Reduction to Propan-1-ol (1-¹³C): In a separate flame-dried flask, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether. Cool this suspension to 0 °C and slowly add the ethereal solution of Propanoic Acid (1-¹³C) (1.0 eq). After the addition, allow the reaction to stir at room temperature for 4 hours. Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again. Filter the resulting solids and dry the ethereal solution.

-

Dehydration and Hydrogenation: The crude Propan-1-ol (1-¹³C) is subjected to acid-catalyzed dehydration, for instance, by heating with concentrated sulfuric acid, to yield Propene (1-¹³C).[13][14][16][17] The resulting propene is then subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield the final product, Propane (1-¹³C).[1][18]

Commercial Availability of Propane (1-¹³C)

For research groups without the resources or desire for multi-step synthesis, Propane (1-¹³C) is commercially available from several specialized chemical suppliers. The primary considerations when purchasing are isotopic purity and the quantity required.

| Supplier | Product Name | Catalog Number | Isotopic Purity |

| Cambridge Isotope Laboratories, Inc. | Propane (1-¹³C, 99%) | CLM-403 | 99% |

| Sigma-Aldrich (Merck) | Propane-¹³C₁ | (Varies by region) | ≥99 atom % ¹³C |

| Eurisotop | PROPANE (1-13C, 99%) | CLM-403-PK | 99% |

Conclusion

The synthesis of Propane (1-¹³C), while requiring specialized techniques and isotopically labeled precursors, is achievable through well-established organometallic methodologies. The direct Grignard coupling with ¹³C-methyl iodide offers a more streamlined approach, while the carboxylation-reduction pathway provides a viable alternative. For researchers requiring immediate access to this valuable tracer, reputable commercial suppliers offer high-purity Propane (1-¹³C). The choice between synthesis and purchase will ultimately depend on the specific needs, resources, and timeline of the research project.

References

- Clemmensen, E. Ber. Dtsch. Chem. Ges.1913, 46, 1837–1843.

- Shiju, N. R.; Guliants, V. V. ¹³C Isotope Labeling Study of Propane Ammoxidation over M1 Phase Mo−V−Te−Nb−O Mixed Oxide Catalyst. J. Am. Chem. Soc.2007, 129 (51), 15844–15845.

- Fulmer, G. R.; Miller, A. J. M.; Sherden, N. H.; Gottlieb, H. E.; Nudelman, A.; Stoltz, B. M.; Bercaw, J. E.; Goldberg, K. I. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics2010, 29 (9), 2176–2179.

-

BYJU'S. Wolff Kishner Reduction Mechanism. [Link].

-

Vedantu. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. [Link].

-

Wikipedia. Isotopic labeling. [Link].

-

Lumen Learning. 21.6. Wolff-Kishner reduction. In Organic Chemistry II. [Link].

-

Organic Chemistry Portal. Clemmensen Reduction. [Link].

-

Filo. How to convert propane-1-ol to propane-2-ol?. [Link].

-

Chemguide. Reduction of Carboxylic Acids. [Link].

-

Chemistry Steps. Reduction of Carboxylic Acids and Their Derivatives. [Link].

-

Chad's Prep. Hydride Reduction. [Link].

-

Vedantu. How to convert propan2ol to propan1ol class 12 chemistry CBSE. [Link].

-

NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link].

-

Britannica. Carboxylic acid - Reduction, Reactivity, Synthesis. [Link].

-

Quora. How is propane converted into propanol?. [Link].

-

Shaalaa.com. Name the reagent used in the following reaction: Dehydration of propan-2-ol to propene. [Link].

-

MDPI. Catalytic Dehydration of Isopropanol to Propylene. [Link].

-

Chemistry LibreTexts. D. The Dehydration of Propan-2-ol. [Link].

-

OSTI.GOV. Catalytic Dehydration of Biomass Derived 1- Propanol to Propene over M-ZSM-5 (M=H, V, Cu). [Link].

-

Quora. How is 2-propanol formed in the acid catalyzed hydration of propene?. [Link].

-

Brainly. [FREE] Convert propan-1-ol to propan-2-ol.. [Link].

-

Romer Labs. ¹³C Isotope Labeled. [Link].

-

YouTube. Convert Propan-1-ol into propan-2-ol and vice versa| NEB | chemistry important question. [Link].

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. isotope.com [isotope.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. isotope.com [isotope.com]

- 6. Cambridge Isotope Laboratories METHYL IODIDE + COPPER WIRE (13C, 99%), | Fisher Scientific [fishersci.com]

- 7. How to convert propan2ol to propan1ol class 12 chemistry CBSE [vedantu.com]

- 8. Carboxylic acid - Reduction, Reactivity, Synthesis | Britannica [britannica.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]

- 11. quora.com [quora.com]

- 12. Catalytic Dehydration of Isopropanol to Propylene [mdpi.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. osti.gov [osti.gov]

- 15. quora.com [quora.com]

- 16. brainly.com [brainly.com]

- 17. youtube.com [youtube.com]

- 18. Clemmensen reduction - Wikipedia [en.wikipedia.org]

Unlocking Cellular Machinery: An In-depth Technical Guide to Stable Isotope Labeling with 13C

For researchers, scientists, and professionals in drug development, understanding the intricate network of metabolic and cellular pathways is paramount. Stable isotope labeling with Carbon-13 (¹³C) has emerged as a powerful and indispensable tool for quantitatively mapping these pathways, providing unprecedented insights into cellular physiology in both health and disease. This guide offers a comprehensive exploration of the principles, methodologies, and applications of ¹³C stable isotope labeling, designed to equip you with the knowledge to leverage this technology in your research.

The Foundation: Why Carbon-13?

At the heart of this technique lies the use of a non-radioactive, "heavy" isotope of carbon, ¹³C. Unlike the far more abundant ¹²C, ¹³C possesses an additional neutron, increasing its mass without altering its chemical properties.[1] This seemingly subtle difference is the key to its utility. When ¹³C-labeled molecules are introduced into a biological system, they are processed identically to their unlabeled counterparts.[2] However, the mass difference allows for their detection and quantification by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4] This enables researchers to trace the journey of carbon atoms through complex metabolic networks, providing a dynamic and quantitative picture of cellular function.[4][5]

The choice of ¹³C as a tracer is strategic. Carbon is the backbone of most biological molecules, making it an ideal element to track metabolic transformations. Furthermore, its stable, non-radioactive nature makes it safe for a wide range of applications, including clinical studies in humans.[1]

Core Applications: Illuminating the Proteome and Metabolome

Two of the most powerful applications of ¹³C labeling are Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics and ¹³C-Metabolic Flux Analysis (¹³C-MFA) for mapping metabolic pathways.

Quantitative Proteomics with SILAC

SILAC is a robust method for the accurate relative quantification of thousands of proteins simultaneously.[6] The fundamental principle involves growing two populations of cells in culture media that are identical except for the isotopic form of a specific essential amino acid (commonly lysine and arginine).[7] One population is cultured in "light" media containing the natural amino acid (e.g., ¹²C-lysine), while the other is grown in "heavy" media containing a ¹³C-labeled version of the same amino acid (e.g., ¹³C₆-lysine).[8]

Over several cell divisions, the ¹³C-labeled amino acid is fully incorporated into the proteome of the "heavy" cell population.[7] The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the protein lysates from both populations are combined in a 1:1 ratio.[8] This early-stage mixing is a key advantage of SILAC, as it minimizes experimental variability from downstream sample processing.[8]

The combined protein mixture is then digested into peptides and analyzed by mass spectrometry. The mass spectrometer detects pairs of chemically identical peptides, one "light" and one "heavy," that differ only by the mass of the incorporated isotope. The ratio of the signal intensities of these peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.[9]

A simplified workflow for a 2-plex SILAC experiment.

Mapping Metabolic Pathways with ¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is the gold standard for quantifying the rates (fluxes) of intracellular metabolic reactions.[10] This technique involves introducing a ¹³C-labeled substrate, such as [U-¹³C]-glucose (where all six carbons are ¹³C), into a cell culture.[4] As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites.[11]

The distribution of ¹³C within these metabolites, known as the mass isotopomer distribution (MID), is then measured by MS or NMR.[12] This MID provides a "fingerprint" of the metabolic pathways that were active in processing the initial labeled substrate.[13] By feeding this experimental data into a computational model of the cell's metabolic network, researchers can estimate the fluxes through various pathways.[10]

Tracing of ¹³C from glucose through central carbon metabolism.

In the Realm of Drug Development: From Discovery to Clinic

¹³C stable isotope labeling is a valuable tool throughout the drug development pipeline, providing critical information on a drug's absorption, distribution, metabolism, and excretion (ADME).[3][5]

Elucidating Metabolic Fate and Identifying Metabolites

By synthesizing a drug candidate with a ¹³C label, researchers can track its transformation within a biological system.[5] This allows for the unambiguous identification of metabolites, even those present at very low concentrations. This is crucial for understanding a drug's potential efficacy and toxicity, as metabolites can have their own pharmacological or toxicological profiles.

Pharmacokinetic and ADME Studies

¹³C-labeled compounds are instrumental in human ADME studies.[3] By administering a microdose of a ¹⁴C-labeled drug alongside a therapeutic dose of a ¹³C-labeled version, researchers can simultaneously assess the drug's absolute bioavailability and its metabolic fate in a single study.[10] This "double-tracer" approach can significantly streamline clinical development.[10]

Analytical Techniques: The Eyes of the Experiment

The success of any ¹³C labeling experiment hinges on the ability to accurately detect and quantify the labeled molecules. Mass spectrometry and nuclear magnetic resonance spectroscopy are the two primary analytical platforms used for this purpose.

Mass Spectrometry (MS)

MS is the most commonly used technique in ¹³C labeling studies due to its high sensitivity and ability to analyze complex mixtures.[14] In MS, molecules are ionized and separated based on their mass-to-charge ratio. The mass difference between the ¹²C and ¹³C isotopes allows for the clear differentiation of labeled and unlabeled molecules. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely used to analyze the mass isotopomer distributions of metabolites.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can precisely determine the position of the ¹³C label within a molecule.[16][17] While generally less sensitive than MS, NMR is non-destructive and can be used for in vivo studies.[17] For ¹³C-MFA, NMR can provide crucial data on positional isotopomers, which can significantly improve the accuracy of flux estimations.[16]

| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |

| Sensitivity | High (nanomolar to picomolar) | Lower (micromolar to millimolar) |

| Structural Information | Limited (infers structure from mass) | High (provides detailed structural data) |

| Positional Information | Indirectly inferred | Directly measured |

| Sample Throughput | High | Lower |

| In Vivo Capability | No | Yes |

| Primary Application | Quantifying mass isotopomer distributions | Determining positional isotopomers |

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for performing ¹³C labeling experiments in cell culture. It is crucial to optimize these protocols for your specific cell line and experimental conditions.

Protocol for ¹³C-Metabolic Flux Analysis in Adherent Cells

-

Cell Culture and Acclimatization:

-

Culture cells in standard growth medium to the desired confluency.

-

Ensure cells are in a state of exponential growth to approximate metabolic steady-state.[10]

-

-

Introduction of ¹³C Tracer:

-

Remove the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add pre-warmed labeling medium containing the ¹³C-labeled substrate (e.g., [U-¹³C]-glucose) at the same concentration as the unlabeled substrate in the standard medium.

-

-

Achieving Isotopic Steady State:

-

Incubate the cells in the labeling medium for a sufficient duration to allow intracellular metabolites to reach isotopic steady state. This time will vary depending on the cell type and the pathways being studied, but is often in the range of hours to a full cell cycle.[12]

-

-

Metabolite Quenching and Extraction:

-

Rapidly quench metabolism by aspirating the labeling medium and adding ice-cold 80% methanol.

-

Scrape the cells and collect the cell suspension.

-

Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.

-

-

Sample Analysis:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Derivatize the samples if necessary for GC-MS analysis.

-

Analyze the samples by GC-MS or LC-MS to determine the mass isotopomer distributions.[10]

-

-

Data Analysis:

Protocol for a 2-plex SILAC Experiment

-

Cell Culture and Labeling:

-

Culture two populations of cells in parallel. One in "light" SILAC medium (containing natural arginine and lysine) and the other in "heavy" SILAC medium (containing ¹³C-labeled arginine and lysine).

-

Ensure at least five to six cell doublings to achieve complete incorporation of the labeled amino acids.[7]

-

-

Experimental Treatment:

-

Apply the experimental treatment (e.g., drug) to one population of cells and a vehicle control to the other.

-

-

Cell Lysis and Protein Quantification:

-

Harvest and lyse the cells from both populations separately.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

-

-

Sample Mixing:

-

Combine equal amounts of protein from the "light" and "heavy" lysates.[8]

-

-

Protein Digestion:

-

Perform in-solution or in-gel digestion of the combined protein mixture with trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by high-resolution LC-MS/MS.

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify peptides and quantify the heavy-to-light ratios for each peptide pair.[21]

-

Calculate the relative abundance of each protein based on the peptide ratios.

-

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Labeling in SILAC | Insufficient number of cell doublings in labeling media. Arginine-to-proline conversion.[12] | Ensure at least 5-6 cell doublings. Monitor labeling efficiency by MS. Add unlabeled proline to the medium to suppress conversion.[22] |

| Low Signal in ¹³C-MFA | Low metabolite abundance. Inefficient extraction. | Increase the number of cells. Optimize the metabolite extraction protocol. |

| Poor Fit of MFA Model | Incorrect metabolic network model.[18] Inaccurate measurement of extracellular fluxes. | Verify the completeness and accuracy of the network model. Carefully measure uptake and secretion rates. |

| Variability Between Replicates | Inconsistent cell culture conditions. Errors in sample preparation or mixing. | Standardize cell culture procedures. For SILAC, consider a label-swap replicate design.[12] |

The Future of ¹³C Labeling

The field of stable isotope labeling is continually evolving. Advances in analytical instrumentation, particularly in high-resolution mass spectrometry, are enabling the detection of a wider range of metabolites with greater sensitivity.[14] Furthermore, the development of more sophisticated computational tools is facilitating the analysis of increasingly complex datasets and the construction of genome-scale metabolic models.[23] As our understanding of cellular metabolism deepens, ¹³C stable isotope labeling will undoubtedly remain a cornerstone of research in basic biology and drug development, providing the insights necessary to tackle the most pressing challenges in human health.

References

-

Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: A review and future perspectives. Metabolic Engineering, 20, 42-48. [Link]

-

Fan, T. W. M., & Lane, A. N. (2011). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Electrophoresis, 32(10), 1133-1147. [Link]

-

Szyperski, T. (1995). Labelling analysis for ¹³C MFA using NMR spectroscopy. Metabolic Engineering, 1(3), 189-197. [Link]

-

Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification. Nature Biotechnology, 26(12), 1367-1372. [Link]

-

Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Methods in Molecular Biology, 1861, 25-45. [Link]

-

Weitzel, M., Nöh, K., Dalman, T., & Wiechert, W. (2013). 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis. Bioinformatics, 29(1), 143-145. [Link]

-

Son, J., et al. (2015). Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS. Nature Protocols, 10(12), 1937-1953. [Link]

-

Quek, L. E., Wittmann, C., Nielsen, L. K., & Krömer, J. O. (2009). OpenFLUX: efficient modelling software for 13C-based metabolic flux analysis. Microbial Cell Factories, 8, 25. [Link]

-

Geiger, T., Cox, J., & Mann, M. (2010). Quantitative Proteomics Using SILAC. Molecular and Cellular Proteomics, 9(10), 2253-2260. [Link]

-

Buescher, J. M., Antoniewicz, M. R., Boros, L. G., & Burgess, S. C. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. [Link]

-

Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-13. [Link]

-

Van Hoof, D., et al. (2007). Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells. Molecular & Cellular Proteomics, 6(11), 2030-2035. [Link]

-

Park, S. K., et al. (2012). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). Journal of Proteome Research, 11(6), 3345-3353. [Link]

-

Zhang, G. F., & Neubert, T. A. (2017). Quantitative Comparison of Proteomes Using SILAC. Current Protocols in Protein Science, 88, 19.11.1-19.11.17. [Link]

-

Leighty, R. W., & Antoniewicz, M. R. (2013). High-resolution 13C metabolic flux analysis. Nature Protocols, 8(7), 1367-1383. [Link]

-

Emwas, A. H., et al. (2019). The future of NMR-based metabolomics. Metabolites, 9(7), 132. [Link]

-

G-Biosciences. (2018). SILAC for Improved Mass Spectrometry & Quantitative Proteomics. G-Biosciences. [Link]

-

Kalgutkar, A. S., & Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(10), 1876-1895. [Link]

-

Wishart, D. S. (2022). NMR and Metabolomics—A Roadmap for the Future. Metabolites, 12(8), 678. [Link]

-

Nilsson, R., et al. (2019). Use of Radiolabeled Compounds in Drug Metabolism and Pharmacokinetic Studies. Chemical Research in Toxicology, 32(6), 969-984. [Link]

-

Dunn, W. B., et al. (2017). Training in metabolomics research. II. Processing and statistical analysis of metabolomics data, metabolite identification, pathway analysis, applications of metabolomics and its future. Journal of Mass Spectrometry, 52(4), 207-220. [Link]

-

Edison, A. S., et al. (2016). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 7, 559. [Link]

-

Antoniewicz, M. R. (2013). 13C metabolic flux analysis: Optimal design of isotopic labeling experiments. Current Opinion in Biotechnology, 24(6), 1116-1121. [Link]

-

Yuan, J., et al. (2019). Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling. Methods in Molecular Biology, 1859, 301-316. [Link]

-

Wang, Y., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 937482. [Link]

-

Weitzel, M., et al. (2013). Overview scheme of typical steps within the 13C-MFA workflow and... ResearchGate. [Link]

-

Lee, W. N. P., & Go, V. L. W. (2013). 13C-Based Metabolic Flux Analysis: Fundamentals and Practice. Methods in Molecular Biology, 985, 239-278. [Link]

-

Wang, Y., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 937482. [Link]

-

van den Broek, N. J. F., et al. (2021). Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology. Cancers, 13(11), 2736. [Link]

-

Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. [Link]

-

NPTEL-NOC IITM. (2019, May 6). #84 13C Metabolic Flux Analysis using Mass Spectrometry | Part 3 | Computational Systems Biology [Video]. YouTube. [Link]

-

Nöh, K., et al. (2021). Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. Metabolites, 11(7), 405. [Link]

-

Pieters, L. A., & Vlietinck, A. J. (1989). Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1405-1471. [Link]

-

Millard, P. (2016, May 30). RFMF Workshop - 13C-fluxomics [Presentation]. RFMF, Aussois, France. [Link]

-

Scott, A. I., & Baxter, R. L. (1981). Applications of 13C NMR to metabolic studies. Annual Review of Biophysics and Bioengineering, 10, 151-174. [Link]

-

Werstiuk, N. H., & Pole, D. L. (1997). NMR study of 13C-kinetic isotope effects at 13C natural abundance to characterize oxidations and an enzyme-catalyzed reduction. Canadian Journal of Chemistry, 75(11), 1624-1632. [Link]

-

Hishinuma, T., et al. (2015). Application of 13C NMR spectroscopy to characterize organic chemical components of decomposing coarse woody debris from different climatic regions. Journal of Forest Research, 20(2), 263-271. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Visual workflows for 13C-metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]

- 7. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 16. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 21. Application and Common Issues of SILAC Technology in Untargeted Quantitative Proteomics [en.biotech-pack.com]

- 22. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

The Isotopic Fingerprint: A Technical Guide to the Natural Abundance of ¹³C in Propane and Its Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The natural abundance of the stable isotope carbon-13 (¹³C) within propane (C₃H₈) offers a remarkably detailed record of the molecule's origin, thermal history, and subsequent alteration pathways. While the bulk ¹³C content provides valuable initial insights, the intramolecular distribution of ¹³C between the central and terminal carbon atoms unlocks a higher dimension of geochemical and environmental information. This guide provides a comprehensive overview of the fundamental principles governing ¹³C abundance in propane, the sophisticated analytical techniques used for its measurement, and the significance of these isotopic signatures in scientific research. We will delve into the causality behind experimental choices, describe self-validating analytical protocols, and ground all claims in authoritative sources, providing a field-proven perspective for researchers and development professionals.

Introduction: Beyond Elemental Composition

Carbon, the cornerstone of organic chemistry, exists naturally as two stable isotopes: the highly abundant ¹²C (~98.9%) and the rare, heavier ¹³C (~1.1%).[1][2][3] While chemically identical in their reactions, the mass difference between these isotopes leads to subtle but measurable variations in their relative abundance in natural compounds. This phenomenon, known as isotopic fractionation, turns molecules like propane into powerful tracers.

Propane (CH₃-CH₂-CH₃), a three-carbon alkane, is a key component of natural gas and petroleum systems.[4][5] Its unique structure, featuring two distinct carbon positions (two terminal methyl carbons and one central methylene carbon), allows for isotopic variations not only in the molecule as a whole but also within the molecule itself. Analyzing the precise ¹³C/¹²C ratio in propane provides a powerful fingerprint to elucidate its formation, migration, and degradation history, with profound implications for geochemistry, environmental forensics, and resource exploration.[6][7]

Fundamentals of Propane Stable Isotope Geochemistry

The δ¹³C Notation: A Universal Language for Isotope Ratios

Absolute isotope abundances are challenging to measure with the required precision. Instead, the scientific community reports the ¹³C/¹²C ratio of a sample relative to that of an international standard. This relative difference is expressed in "delta" (δ) notation, in parts per thousand (‰ or "per mil").

The formula is: δ¹³C (‰) = [ (¹³C/¹²C)ₛₐₘₚₗₑ / (¹³C/¹²C)ₛₜₐₙₐₐᵣ₌ - 1 ] × 1000

The standard for carbon is Vienna Pee Dee Belemnite (VPDB), a marine fossil with a well-characterized and stable ¹³C/¹²C ratio.[8][9]

-

A negative δ¹³C value indicates the sample is "depleted" in ¹³C (has less ¹³C) relative to the VPDB standard.

-

A positive δ¹³C value indicates the sample is "enriched" in ¹³C (has more ¹³C) relative to the VPDB standard.

This standardization allows for precise and accurate comparison of results across different laboratories and studies worldwide.[8]

Isotopic Fractionation: Nature's Sorting Mechanism

Processes that discriminate between ¹²C and ¹³C are known as isotopic fractionation. The underlying principle is that bonds involving the lighter ¹²C isotope are broken more easily and react faster than bonds involving the heavier ¹³C. This is the Kinetic Isotope Effect (KIE) .[10][11]

-

Thermogenic Formation: During the thermal cracking of large organic molecules (kerogen) to form propane deep within the Earth, ¹²C-¹²C bonds are preferentially broken. This results in propane that is initially depleted in ¹³C (more negative δ¹³C) compared to its source material. As the source rock reaches higher thermal maturity, the remaining organic matter becomes enriched in ¹³C, and the propane subsequently generated becomes isotopically heavier (less negative δ¹³C).[12]

-

Biodegradation: Microorganisms can use propane as a food source. This process also exhibits a KIE, where microbes preferentially consume propane molecules containing only ¹²C. As a result, the remaining, undegraded propane becomes progressively enriched in ¹³C.[12][13]

Bulk vs. Position-Specific Isotope Analysis (PSIA)

Traditional analysis measures the bulk δ¹³C value , which is the average isotopic composition of all three carbon atoms in the propane molecule. While useful, this approach loses critical information stored within the molecule's structure.[14]

Position-Specific Isotope Analysis (PSIA) , also called intramolecular isotope analysis, quantifies the δ¹³C value of the central carbon (δ¹³C_central) and the terminal carbons (δ¹³C_terminal) separately.[6] This provides deeper insights because different formation and degradation mechanisms fractionate these positions differently. The difference between these values is often reported as the Site Preference (SP) or Δ¹³C_central-terminal.[6][13][15]

Analytical Methodologies: From Gas Sample to Isotopic Signature

The precise measurement of natural ¹³C abundance in propane requires sophisticated instrumentation and meticulous sample handling. The cornerstone of this analysis is Isotope Ratio Mass Spectrometry (IRMS).[8][9]

Sample Collection and Preparation

Causality: The primary challenge in analyzing propane from natural gas is its low concentration relative to methane and ethane. Therefore, quantitative isolation of a pure propane fraction is the most critical step to prevent isobaric interferences (where other molecules have the same mass as the analyte) and ensure analytical accuracy.

Protocol:

-

Gas Collection: Natural gas samples are collected from wells or seeps in specialized gas-tight containers.

-

Cryogenic Purification: The gas sample is passed through a vacuum line with a series of cryogenic traps held at specific temperatures.

-

A liquid nitrogen trap (-196 °C) condenses propane and heavier hydrocarbons while allowing methane to be pumped away.

-

A pentane or n-heptane slush trap (e.g., -130 °C to -91 °C) can then be used to selectively volatilize ethane, leaving behind purified propane.

-

-

Purity Check: The purity of the isolated propane is confirmed using a standard gas chromatograph (GC) before isotopic analysis.

Bulk δ¹³C Analysis: Gas Chromatography-Combustion-IRMS (GC-C-IRMS)

Expertise: GC-C-IRMS is the workhorse technique for compound-specific (and therefore bulk propane) isotope analysis. It physically separates the compound of interest before converting it into a simple gas for isotopic measurement, ensuring the measured ratio is unequivocally from that compound.[16][17]

Workflow:

-

Injection & Separation: The purified propane sample is injected into a GC, where it travels through a capillary column. The column separates the propane from any residual trace impurities.

-

Combustion: As the propane elutes from the GC column, it passes into a high-temperature (typically ~1000 °C) combustion reactor containing an oxidant (e.g., CuO/NiO). Here, the propane is quantitatively converted to carbon dioxide (CO₂) and water (H₂O).[18]

-

Purification: The gas stream then flows through a water trap (e.g., a Nafion membrane) to remove H₂O.[18]

-

IRMS Analysis: The pure CO₂ gas enters the ion source of the IRMS. It is ionized, accelerated, and the resulting ion beam is bent by a powerful magnet. Because heavier ions (¹³CO₂) are deflected less than lighter ions (¹²CO₂), they travel on different paths to a multi-collector array, allowing for the precise measurement of their ratio.[9]

Caption: Workflow for bulk δ¹³C analysis of propane using GC-C-IRMS.

Position-Specific δ¹³C Analysis (PSIA) Techniques

Trustworthiness: PSIA methods are inherently more complex. Their validation relies on rigorous calibration with standards of known intramolecular composition and cross-verification between different analytical approaches.[19]

This technique analyzes the intact propane molecule and its fragments generated within the mass spectrometer's ion source.

-

Principle: The key insight is that different fragments sample the original carbon positions in different proportions. For example, the methyl fragment (CH₃⁺) is derived from the terminal carbons, while the ethyl fragment (C₂H₅⁺) contains one central and one terminal carbon.

-

Method: By measuring the δ¹³C of at least two different fragment ions with high precision using a high-resolution IRMS, one can construct a system of linear equations to solve for the two unknowns: δ¹³C_central and δ¹³C_terminal.[14]

-

Advantage: Avoids potential isotopic fractionation from offline pyrolysis.

This is a powerful online method for determining intramolecular isotopic composition.[6][19][20]

-

Principle: Controlled thermal decomposition (pyrolysis) of propane breaks it into smaller, stable products (methane, ethane, ethylene) in a predictable way. The isotopic composition of these products is directly related to the isotopic composition of the positions from which they were formed.

-

Method: Purified propane is passed through a pyrolysis reactor (~1000 °C). The resulting product mixture is routed to a second GC column to separate the pyrolytic fragments, which are then individually combusted to CO₂ and analyzed by IRMS. By understanding the fragmentation pathways, the original δ¹³C_central and δ¹³C_terminal values can be reconstructed.[6][21]

Caption: Workflow for position-specific isotope analysis using GC-Py-GC-IRMS.

Significance and Applications in Research

The δ¹³C value of propane, especially its intramolecular signature, is a high-fidelity recorder of geological and biological processes.

Source Identification and Thermal Maturity

The primary application is in petroleum geochemistry to understand the origin and history of natural gas.[22]

-

Genetic Typing: Propane from the thermal cracking of oil (thermogenic) has a distinct isotopic signature compared to propane generated by microbial pathways (biogenic).[23][24]

-

Maturity Assessment: In thermogenic gases, as the source rock matures (is exposed to higher temperatures for longer durations), the δ¹³C of the generated propane becomes progressively heavier (less negative). More powerfully, the site preference (SP) value shifts systematically from positive to negative with increasing maturity, providing a more robust indicator than bulk values alone.[15][20]

Data Presentation: Typical δ¹³C Values in Propane

The following table summarizes typical isotopic compositions of propane from various sources, illustrating the diagnostic power of both bulk and position-specific analysis.

| Source / Process | Thermal Maturity | Typical Bulk δ¹³C (‰ vs VPDB) | Site Preference (SP) | Significance |

| Thermogenic Gas | Low Maturity | -35 to -28 | Positive (> 0‰) | Propane primarily from kerogen cracking.[20] |

| Thermogenic Gas | High Maturity (Oil Window) | -28 to -22 | Near zero to Negative | Propane from secondary cracking of oil.[15][20] |

| Biodegraded Gas | N/A | > -25 (Enriched) | Highly Negative | Preferential microbial removal of ¹²C and attack at the central carbon.[12] |

Tracing Environmental and Biological Processes

-

Environmental Forensics: In cases of environmental contamination, the isotopic signature of propane can help pinpoint the source of the leak (e.g., distinguishing between natural gas from a pipeline and gas from a nearby landfill).

-

Mechanistic Insights: The intramolecular fractionation pattern provides clues about the enzymatic pathways used by microbes during propane metabolism. Studies have shown that bacterial oxidation can lead to a dramatic ¹³C enrichment at the central carbon position, a clear biomarker for this process.[12]

Conclusion: The Future is Intramolecular

The natural abundance of ¹³C in propane is a rich source of scientific information. While bulk isotopic analysis has long been a staple in geochemistry, the field is increasingly moving towards position-specific measurements. These advanced techniques provide an unparalleled level of detail, allowing scientists to deconvolve complex mixtures, reconstruct thermal histories, and trace biological pathways with greater certainty. As analytical precision improves and our understanding of the kinetic and equilibrium controls on intramolecular isotope distribution expands, the application of propane's isotopic fingerprint will undoubtedly grow, solidifying its role as a crucial tool for researchers in the earth, environmental, and life sciences.

References

-

Measurement of position-specific 13C isotopic composition of propane at the nanomole level. ResearchGate.[Link][6]

-

abundance of the carbon-13 isotope & 13C NMR spectroscopy. YouTube.[Link]

-

Analysis of the site-specific carbon isotope composition of propane by gas source isotope ratio mass spectrometer. Geochimica et Cosmochimica Acta.[Link]

-

IRMS – MOOC: Instrumental analysis of cultural heritage objects. Sisu@UT.[Link][16]

-

Intramolecular isotopic evidence for bacterial oxidation of propane in subsurface natural gas reservoirs. PNAS.[Link][12]

-

Stable carbon isotope compositions of individual light hydrocarbons in oils: New indicator of source facies and maturity. Hep Journals.[Link]

-

Position-specific 13C distributions within propane from experiments and natural gas samples. Caltech GPS Division.[Link]

-

Position-specific 13C distributions within propane from experiments and natural gas samples. USGS Publications Warehouse.[Link][14]

-

Measurements of the 12C/13C Kinetic Isotope Effects in the Gas-Phase Reactions of Light Alkanes with Chlorine Atoms. ACS Publications.[Link][10]

-

Method for Analyzing the Molecular and Carbon Isotope Composition of Volatile Hydrocarbons (C1–C9) in Natural Gas. PMC - NIH.[Link][25]

-

Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. UC Davis Stable Isotope Facility.[Link][18]

-

Position-specific carbon isotopic composition of thermogenic propane: Insights from pyrolysis experiments. ResearchGate.[Link][20]

-

Results of position‐specific δ¹³C of propane with the wetness of natural gas samples. ResearchGate.[Link][15]

-

Isotopes: 13C. Chemistry LibreTexts.[Link]

-

Bulk (δ 13 C propane ) and position-specific carbon isotope composition... ResearchGate.[Link][13]

-

Establishing the accuracy of position‐specific carbon isotope analysis of propane by GC‐pyrolysis‐GC‐IRMS. OSTI.GOV.[Link][19]

-

Measurements of the 12C/13C kinetic isotope effects in the gas-phase reactions of light alkanes with chlorine atoms. PubMed.[Link][11]

-

Position-specific Carbon Isotope Compositions of Propane: Analytical Methods and Applications for Elucidating the Origins of Natural Gas. ResearchGate.[Link][21]

-

Site-Specific Isotope Fractionation of Hydrocarbons by Quantitative NMR Spectroscopy. ACS.[Link]

-

Analysis of the site-specific carbon isotope composition of propane by gas source isotope ratio mass spectrometer. ResearchGate.[Link][26]

-

Position-specific 13C distributions within propane from experiments and natural gas samples. U.S. Geological Survey.[Link][7]

-

application of advanced characterization - techniques for identification of thermogenic and biogenic gases. SCS Engineers.[Link]

-

Position-specific distribution of hydrogen isotopes in natural propane: Effects of thermal cracking, equilibration and biodegrad. Caltech GPS Division.[Link]

-

Real-Time Isotopic analyses δ13 C of C1, C2 and C3. Geolog.[Link][23]

-

Carbon isotopic ratios of methane, ethane and propane in from Niigata and Akita in Japan: Factors affecting the. J-Stage.[Link][24]

-

NMR-Based Method for Intramolecular 13C Distribution at Natural Abundance Adapted to Small Amounts of Glucose. ACS Publications.[Link]

Sources

- 1. Carbon-13 - Wikipedia [en.wikipedia.org]

- 2. Carbon-13 - isotopic data and properties [chemlin.org]

- 3. Isotopic Abundance of Carbon Atoms : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. Propane [webbook.nist.gov]

- 5. Propane (C3H8) [jjstech.com]

- 6. researchgate.net [researchgate.net]

- 7. Position-specific 13C distributions within propane from experiments and natural gas samples | U.S. Geological Survey [usgs.gov]

- 8. Using Isotope Ratio Mass Spectrometry for Precise δ13C Measurements in Soil Studies • Climate Change Academy [climatechange.academy]

- 9. Isotope-ratio mass spectrometry - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Measurements of the 12C/13C kinetic isotope effects in the gas-phase reactions of light alkanes with chlorine atoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. Position-specific 13C distributions within propane from experiments and natural gas samples [pubs.usgs.gov]

- 15. researchgate.net [researchgate.net]

- 16. 4.4. IRMS – MOOC: Instrumental analysis of cultural heritage objects [sisu.ut.ee]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 19. osti.gov [osti.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mahmoudramish.com [mahmoudramish.com]

- 23. geolog.com [geolog.com]

- 24. jstage.jst.go.jp [jstage.jst.go.jp]

- 25. Method for Analyzing the Molecular and Carbon Isotope Composition of Volatile Hydrocarbons (C1–C9) in Natural Gas - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Propane (1-¹³C): A Versatile Isotopic Tracer in Geoscience and Biocatalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of a Labeled Alkane

In the vast landscape of scientific research, stable isotope-labeled compounds are indispensable tools for elucidating complex chemical and biological processes.[1] Among these, Propane (1-¹³C), a propane molecule where one of the terminal carbon atoms is the stable, non-radioactive isotope ¹³C, offers unique advantages as a tracer. Its simple, well-defined structure and the specific placement of the isotopic label allow for precise tracking through various transformations. This guide provides a comprehensive overview of the primary applications of Propane (1-¹³C), focusing on its significant roles in geological and environmental sciences, as well as in the innovative field of protein engineering and biocatalysis. While its direct application in clinical diagnostics and drug metabolism is still an emerging area, its established uses provide a strong foundation for future research and development.

Section 1: Unraveling Earth's History: Position-Specific Isotope Analysis in Geoscience

A primary and well-established application of Propane (1-¹³C) is in the field of geochemistry, particularly in the study of natural gas formation and maturation.[2] The intramolecular distribution of ¹³C in propane, a technique known as Position-Specific Isotope Analysis (PSIA), provides invaluable insights into the gas's origin, the temperature of its formation, and subsequent alteration processes like biodegradation.[3]

The Scientific Rationale: Why Intramolecular Isotopes Matter

The distribution of ¹³C between the terminal (C¹) and central (C²) positions of the propane molecule is not random. It is influenced by the kinetic isotope effects of the chemical reactions that form propane from larger organic molecules (kerogen, oil) and the thermal conditions under which these reactions occur.[2] By analyzing the relative abundance of ¹³C at the terminal versus the central carbon, geochemists can deduce the source of the organic matter and the thermal maturity of the hydrocarbon deposit. Propane (1-¹³C) is crucial in these studies as a standard and for calibrating analytical methods to accurately determine these intramolecular isotope ratios.

Experimental Workflow: From Gas Sample to Isotopic Signature

The determination of position-specific isotope ratios in propane is a technically demanding process that requires specialized instrumentation. The most common method is Gas Chromatography-Pyrolysis-Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-Py-GC-IRMS).[4]

Experimental Protocol: Position-Specific Isotope Analysis of Propane using GC-Py-GC-IRMS

-

Sample Preparation:

-

Natural gas samples are collected from the field in specialized containers to prevent contamination and isotopic fractionation.

-

Propane is cryogenically separated from other gas components like methane, ethane, and CO₂.

-

-

Pyrolysis:

-

The purified propane is injected into a high-temperature pyrolysis reactor (typically 800-840°C).[5]

-

The heat causes the propane molecules to fragment in a controlled manner. Pyrolysis of Propane (1-¹³C) is used to calibrate the fragmentation pattern and ensure that the terminal and central carbons are correctly identified in the fragments.[6]

-

Key pyrolytic fragments include methane (CH₄), ethene (C₂H₄), and ethane (C₂H₆).[5]

-

-

Chromatographic Separation:

-

The resulting fragments are passed through a second gas chromatograph to separate them.

-

-

Isotope Ratio Mass Spectrometry (IRMS):

-

Each separated fragment is combusted to CO₂, and the ¹³CO₂/¹²CO₂ ratio is measured by the IRMS.

-

By knowing which fragments originate from the terminal versus the central carbons of propane, the original intramolecular ¹³C distribution can be reconstructed using a mass balance equation.[5]

-

A newer, non-destructive technique for PSIA of propane is Mid-IR Laser Absorption Spectroscopy, which can directly quantify the different ¹³C isotopomers of propane.[7]

Data Presentation: Interpreting the Isotopic Fingerprint

The results of PSIA are typically expressed in delta notation (δ¹³C) in parts per thousand (‰) relative to a standard. The key value is the "site preference" (SP), which is the difference between the δ¹³C of the terminal and central carbons.

| Parameter | Description | Typical Application |

| δ¹³Cbulk | The average ¹³C content of the whole propane molecule. | General sourcing and maturation studies. |

| δ¹³Cterminal | The ¹³C content of the terminal (C¹) carbon atoms. | Provides information on the precursor organic matter. |

| δ¹³Ccentral | The ¹³C content of the central (C²) carbon atom. | Sensitive to thermal cracking and biodegradation. |

| Site Preference (SP) | δ¹³Cterminal - δ¹³Ccentral | A robust indicator of thermal maturity and formation mechanisms.[3] |

Logical Diagram: Workflow for Position-Specific Isotope Analysis of Propane

Caption: Workflow for PSIA of propane from sample collection to geochemical interpretation.

Section 2: Engineering Nature's Catalysts: Propane as a Substrate for Cytochrome P450

In the realm of biotechnology and drug development, there is a constant search for efficient and selective catalysts for chemical transformations. Cytochrome P450 enzymes are a superfamily of versatile biocatalysts involved in the metabolism of a wide range of compounds, including drugs.[8] While naturally occurring P450s do not typically metabolize small alkanes like propane, directed evolution has successfully engineered these enzymes to become highly efficient propane monooxygenases.[9]

The Scientific Rationale: Tailoring Enzymes for New Functions

The active site of a P450 enzyme determines its substrate specificity. By introducing specific mutations, researchers can alter the size and shape of this pocket to accommodate new, non-native substrates.[10] Propane, being a small and simple molecule, serves as an excellent model substrate for these engineering efforts. The goal is to create biocatalysts that can hydroxylate propane to propanol, a valuable chemical intermediate, under mild conditions.[1] The use of Propane (1-¹³C) would allow for precise tracking of the metabolic fate of the terminal methyl group.

Experimental Workflow: Directed Evolution of a P450 Propane Monooxygenase

The process of evolving a P450 enzyme for propane hydroxylation involves iterative rounds of mutagenesis and screening.

Experimental Protocol: Measuring Propane Hydroxylation by Engineered P450s

-

Enzyme Expression and Purification:

-

The gene for the P450 variant is expressed in a suitable host, typically E. coli.

-

The enzyme is then purified to homogeneity.

-

-

Activity Assay:

-

The purified enzyme is incubated in a sealed vial with propane-saturated buffer and a cofactor, usually NADPH.[10]

-

The reaction is initiated by the addition of the enzyme or cofactor.

-

The reaction is stopped after a specific time (e.g., 20 seconds for initial rate measurements) by adding a strong acid.[9]

-

-

Product Quantification:

-

The reaction mixture is extracted with an organic solvent (e.g., dichloromethane).

-

The amount of propanol produced is quantified by Gas Chromatography with Flame Ionization Detection (GC-FID).[9]

-

-

Kinetic Analysis:

-

By varying the concentration of propane and measuring the initial reaction rates, key kinetic parameters such as Kₘ and kcat can be determined.

-

Data Presentation: Characterizing an Engineered Enzyme

The success of a directed evolution experiment is quantified by the improvement in the enzyme's catalytic efficiency and specificity for the new substrate.

| Parameter | Description | Significance |

| Total Turnovers (TTN) | Moles of product formed per mole of enzyme before inactivation. | A measure of the enzyme's robustness and overall catalytic output.[1] |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit time. | A measure of the enzyme's catalytic speed. |

| Kₘ (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. | An indicator of the enzyme's affinity for the substrate. |

| kcat/Kₘ | The catalytic efficiency of the enzyme. | The most important parameter for comparing the performance of different enzyme variants. |

| Coupling Efficiency | The ratio of product formed to cofactor (NADPH) consumed. | Indicates how efficiently the enzyme uses the reducing equivalents for hydroxylation versus unproductive side reactions.[9] |

Logical Diagram: Directed Evolution Cycle for a P450 Propane Monooxygenase

Caption: The iterative cycle of directed evolution used to engineer P450 enzymes.

Section 3: Future Perspectives: Potential Applications in Drug Development and Diagnostics

While the current body of published research does not describe the use of Propane (1-¹³C) as a routine in vivo probe for human drug metabolism or as a clinical breath test, its known interaction with engineered P450 enzymes suggests intriguing possibilities for future applications.

Probing Cytochrome P450 Activity

The human liver contains a host of P450 enzymes (e.g., CYP2B6, CYP2E1) that are responsible for the metabolism of many drugs.[11] The activity of these enzymes can vary significantly between individuals due to genetic factors and drug-drug interactions. Developing a simple, non-invasive probe for P450 activity is a major goal in pharmacology. Given that engineered P450s can be made to hydroxylate propane, it is conceivable that some native human P450s may have a low level of activity towards propane. If this were the case, Propane (1-¹³C) could potentially be developed into a probe, where its rate of metabolism to ¹³CO₂ (exhaled in breath) would reflect the activity of a specific P450 enzyme. This would require extensive research to identify the responsible enzyme(s) and validate the method.

The ¹³C-Propane Breath Test: A Hypothetical Diagnostic Tool

¹³C-breath tests are non-invasive diagnostic tools used to assess metabolic functions.[12] A test using a ¹³C-labeled substrate that is selectively metabolized by a specific liver enzyme can provide a measure of that enzyme's function. For example, if a human P450 enzyme that metabolizes propane is identified, a ¹³C-Propane breath test could be developed. After administering Propane (1-¹³C), the rate of ¹³CO₂ exhalation would be measured. A reduced rate of ¹³CO₂ production could indicate impaired liver function or inhibition of the specific P450 enzyme by a co-administered drug. This remains a speculative but promising area for future investigation.

Conclusion

Propane (1-¹³C) is a powerful and versatile tool in scientific research, with well-established and impactful applications in geochemistry and biocatalysis. In geochemistry, its use in position-specific isotope analysis provides unparalleled insights into the origins and history of natural gas deposits. In biocatalysis, it serves as a key substrate in the directed evolution of cytochrome P450 enzymes, pushing the boundaries of what is possible in enzyme engineering. While its role in drug metabolism and clinical diagnostics is currently exploratory, the fundamental principles of its interaction with metabolic enzymes lay the groundwork for exciting future research. As analytical techniques become more sensitive and our understanding of enzyme function deepens, the applications of this simple labeled molecule are poised to expand into new and important areas of scientific inquiry.

References

-

Empa - Swiss Federal Laboratories for Materials Science and Technology. (2023). Position-Specific Isotope Analysis of Propane by Mid-IR Laser Absorption Spectroscopy. Analytical Chemistry. [Link]

- Fasan, R., Chen, M. M., Crook, N. C., & Arnold, F. H. (2007). Engineered Alkane-Hydroxylating Cytochrome P450BM3 Exhibiting Nativelike Catalytic Properties.

-

Li, J., Zhang, B., Li, M., Wang, X., & Ma, X. (2018). Determination of position-specific carbon isotope ratios of propane from natural gas. Request PDF. [Link]

-

Suda, K., & Yamada, K. (2021). Position-specific Carbon Isotope Compositions of Propane: Analytical Methods and Applications for Elucidating the Origins of Natural Gas. Request PDF. [Link]

-

Liu, P., Horita, J., & Li, M. (2023). Establishing the accuracy of position-specific carbon isotope analysis of propane by GC-pyrolysis-GC-IRMS. OSTI.GOV. [Link]

-

Gilbert, A., Szafran, M., & Yamada, K. (2020). Measurement of position-specific 13C isotopic composition of propane at the nanomole level. Request PDF. [Link]

-

Fasan, R., Meharenna, Y. T., & Arnold, F. H. (2008). Evolutionary history of a specialized P450 propane monooxygenase. PMC - NIH. [Link]

-

Di, S., Fan, S., Jiang, F., & Cong, Z. (2022). Hydroxylation of propane by P450BM3 with 2nd generation decoys at 5 MPa... ResearchGate. [Link]

-

Pacifici, G. M., & Pelkonen, O. (1997). In vitro metabolism of GV150013X by using liver microsomes and liver tissue slices from different species. PubMed. [Link]

-

Fasan, R., Chen, M. M., Crook, N. C., & Arnold, F. H. (2007). Engineered Alkane-Hydroxylating Cytochrome P450BM3 Exhibiting Nativelike Catalytic Properties. Angewandte Chemie. [Link]

- Yi, Y., Liu, J., & Li, Z. (n.d.).

- Chowdhury, G. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Discovery Life Sciences.

-

S. K. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. PubMed. [Link]

-

Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Discovery Life Sciences. [Link]

-

In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2021). ResearchGate. [Link]

-

Piasecki, A., Sessions, A., Lawson, M., Ferreira, A. A., Santos Neto, E. V., Ellis, G. S., Lewan, M. D., & Eiler, J. M. (2017). Position-specific 13C distributions within propane from experiments and natural gas samples. CalTech GPS. [Link]

-

Piasecki, A., Sessions, A., Lawson, M., Ferreira, A. A., Santos Neto, E. V., Ellis, G. S., Lewan, M. D., & Eiler, J. M. (2017). Position-specific 13C distributions within propane from experiments and natural gas samples. U.S. Geological Survey. [Link]

-

Chaumeil, M. M., Larson, P. E. Z., & Yoshihara, H. A. I. (2015). Studies of Metabolism Using (13)C MRS of Hyperpolarized Probes. ResearchGate. [Link]

-

Billings, S. A., & Evans, R. D. (2013). Microbial 13C utilization patterns via stable isotope probing of phospholipid biomarkers in Mojave Desert soils exposed to ambient and elevated atmospheric CO2. ResearchGate. [Link]

-

Burgess, S. C., Wu, M., & Merritt, M. E. (2021). Probing Hepatic Glucose Metabolism via 13C NMR Spectroscopy in Perfused Livers—Applications to Drug Development. MDPI. [Link]

-

Wang, Z., Wu, L., & Lyssiotis, C. A. (2023). Exogenous detection of 13C-glucose metabolism in tumor and diet-induced obesity models. Frontiers. [Link]

-

Chaumeil, M. M., Larson, P. E. Z., & Yoshihara, H. A. I. (2015). Studies of Metabolism Using (13)C MRS of Hyperpolarized Probes. PubMed. [Link]

- Haas, T., & Arntz, D. (1994). Process for the preparation of 1,3-propanediol.

- Campbell, R. E., Wilkinson, J. D., & Hudson, H. M. (1998). Hydrocarbon gas processing.

- DeFelice, T. (1986). Liquid propane generator for cloud seeding apparatus.

-

Haslett, M. R., Kholghy, M. R., & Afsari, A. (2022). Characterization of Propane Fueled Flames: A Significant Source of Brown Carbon. MDPI. [Link]

-

Wikipedia. (n.d.). Carbon monoxide. Wikipedia. [Link]

- Simons, P. J. (2014). Methods, products, and systems relating to making, providing, and using nanocrystalline (nc) products comprising nanocrystalline cellulose (ncc), nanocrystalline (nc) polymers and/or nanocrystalline (nc) plastics or other nanocrystals of cellulose composites or structures, in combination with other materials.

Sources

- 1. cheme.caltech.edu [cheme.caltech.edu]

- 2. Position-specific 13C distributions within propane from experiments and natural gas samples | U.S. Geological Survey [usgs.gov]

- 3. researchgate.net [researchgate.net]

- 4. osti.gov [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. In vitro metabolism of GV150013X by using liver microsomes and liver tissue slices from different species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evolutionary history of a specialized P450 propane monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Exogenous detection of 13C-glucose metabolism in tumor and diet-induced obesity models [frontiersin.org]

A Technical Guide to Site-Specific Carbon Isotope Analysis: From Principles to Pharmaceutical Applications

For researchers, scientists, and drug development professionals, understanding the subtle variations in the atomic composition of a molecule can unlock a wealth of information. This guide provides an in-depth exploration of Site-Specific Carbon Isotope Analysis, a powerful technique that moves beyond bulk isotopic measurements to reveal the unique isotopic fingerprint at specific atomic positions within a molecule. This level of detail is proving invaluable in fields ranging from food authenticity to the rigorous demands of pharmaceutical development and quality control.

The Foundation: Understanding Isotopes and Isotopic Fractionation

At the core of this technique lies the concept of isotopes: atoms of the same element that share the same number of protons but differ in the number of neutrons.[1][2] This difference in neutron count results in a slight variation in atomic mass. For carbon, the two stable isotopes of interest are carbon-12 (¹²C), the most abundant form, and carbon-13 (¹³C), which is significantly rarer, making up about 1.1% of all carbon in nature.[3]

During chemical and biological reactions, the mass difference between these isotopes leads to a phenomenon known as isotopic fractionation . Heavier isotopes like ¹³C tend to react more slowly than their lighter counterparts.[4] This differential reaction rate results in a non-uniform distribution of isotopes in the final products. While bulk isotope analysis measures the average isotopic ratio across an entire sample, site-specific analysis provides a much more granular view of these fractionation effects.[5]

The Primary Analytical Tool: Site-Specific Natural Isotope Fractionation by Nuclear Magnetic Resonance (SNIF-NMR)

The principal technology for determining the isotopic composition at specific atomic positions is Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR).[6][7] This method combines the principles of Nuclear Magnetic Resonance (NMR) spectroscopy with the analysis of isotopes at specific locations within a molecule's structure.[6]

How it Works: In ¹³C SNIF-NMR, the instrument is tuned to detect the magnetic resonance of the ¹³C nucleus. Since the natural abundance of ¹³C is low, the resulting spectrum primarily shows peaks corresponding to molecules containing a single ¹³C atom at a specific position.[5] The chemical environment of each carbon atom in a molecule is unique, leading to a distinct chemical shift in the NMR spectrum. By precisely measuring the intensity of the signal at each chemical shift, we can determine the relative abundance of ¹³C at each carbon position.[5][8]

While Isotope Ratio Mass Spectrometry (IRMS) is a highly precise technique for bulk isotopic measurements, SNIF-NMR offers the unique advantage of providing site-specific information.[6][9]

Experimental Workflow: A Step-by-Step Approach